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Compound Name: 2,6-dibromo-9H-fluorene

Cat. No.: B15245476

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-9H-fluorene is a halogenated aromatic hydrocarbon belonging to the fluorene
family. The fluorene core, a tricyclic aromatic system, is a prevalent structural motif in materials
science and medicinal chemistry. The introduction of bromine atoms at the 2 and 6 positions
significantly influences the molecule's electronic properties, reactivity, and potential
applications. This technical guide provides a comprehensive overview of the characterization of
2,6-dibromo-9H-fluorene, including its physicochemical properties, spectroscopic data,
synthesis, reactivity, and applications, with a focus on providing detailed experimental protocols
and visual representations of key concepts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-dibromo-9H-fluorene is
essential for its application in various scientific domains. These properties dictate its solubility,
stability, and suitability for specific experimental conditions.
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Property Value Reference
Molecular Formula Ci3HsBr2

Molecular Weight 324.01 g/mol [1]

Melting Point Not explicitly reported

Boiling Point Not explicitly reported

Soluble in common organic
Solubility solvents like THF, CH2Clz, General knowledge

Chloroform

White to off-white crystalline
Appearance id General knowledge
soli

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,6-
dibromo-9H-fluorene. The following sections detail the expected spectroscopic data.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR (400 MHz, CDCls): The proton NMR spectrum of 2,6-dibromo-9H-fluorene is
expected to show distinct signals for the aromatic and methylene protons. Due to the C:
symmetry of the molecule, the number of unique proton signals is reduced. The methylene
protons at the C9 position typically appear as a singlet. The aromatic protons will exhibit a more
complex pattern of doublets and doublets of doublets due to coupling between adjacent
protons.

Note: Specific chemical shift values and coupling constants for 2,6-dibromo-9H-fluorene are
not readily available in the searched literature. The provided information is based on the
general knowledge of similar fluorene derivatives.
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13C NMR (100 MHz, CDCIs): The carbon NMR spectrum will show signals for each unique
carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing
effect of the bromine atoms.

Note: A dedicated 3C NMR spectrum for 2,6-dibromo-9H-fluorene was not found in the
searched literature. The data presented in some sources are for more complex derivatives.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2,6-dibromo-9H-fluorene is expected to show characteristic absorption bands for
C-H stretching of the aromatic rings and the methylene group, as well as C-Br stretching
vibrations.

Note: A specific IR spectrum for 2,6-dibromo-9H-fluorene is not available in the provided
search results. Data for the 2,7-dibromo isomer is available from NIST.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The mass spectrum of 2,6-dibromo-9H-fluorene will show a characteristic
isotopic pattern for a molecule containing two bromine atoms (*°Br and 81Br).

Note: A specific mass spectrum for 2,6-dibromo-9H-fluorene is not available in the provided
search results. Data for the 2,7-dibromo isomer is available from NIST.[2]

Synthesis of 2,6-Dibromo-9H-fluorene

The synthesis of 2,6-dibromo-9H-fluorene typically involves the regioselective bromination of
9H-fluorene. Achieving the desired 2,6-disubstitution pattern requires careful control of reaction
conditions to avoid the formation of other isomers, such as the 2,7-dibromo derivative.

Experimental Protocol: Regioselective Bromination of
9H-fluorene

This protocol is a generalized procedure based on common bromination methods for aromatic
compounds and may require optimization.
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Materials:

9H-fluorene

N-Bromosuccinimide (NBS)

Anhydrous N,N-Dimethylformamide (DMF)
Inert gas (e.g., Argon or Nitrogen)

Standard glassware for organic synthesis

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere,
dissolve 9H-fluorene in anhydrous DMF.

Cool the solution to 0 °C using an ice bath.

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution,
maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing ice-water.
Collect the precipitated solid by vacuum filtration and wash with water.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or hexane/ethyl acetate) to afford 2,6-dibromo-9H-fluorene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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